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  • Product: 1,1-Dimethylindan
  • CAS: 4912-92-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 1,1-dimethylindan

An In-Depth Technical Guide to 1H and 13C NMR Chemical Shifts of 1,1-Dimethylindan The accurate structural characterization of hydrocarbon building blocks is a foundational requirement in modern synthetic organic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1H and 13C NMR Chemical Shifts of 1,1-Dimethylindan

The accurate structural characterization of hydrocarbon building blocks is a foundational requirement in modern synthetic organic chemistry and drug development. 1,1-Dimethylindan (also referred to as 1,1-dimethylindane) is a critical bicyclic scaffold. It serves as the primary precursor for the synthesis of polycyclic musk odorants such as Celestolide[1] and acts as a rigid, lipophilic core in the development of various pharmaceutical intermediates[2].

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,1-dimethylindan, detailing the electronic and stereochemical causalities that govern its spectral signature, alongside field-proven experimental protocols for its synthesis and characterization.

Structural Taxonomy and Electronic Causality

The molecular architecture of 1,1-dimethylindan consists of a planar aromatic benzene ring fused to a flexible cyclopentane ring. The substitution of a geminal dimethyl group at the C1 position introduces significant steric encumbrance and ring strain, forcing the five-membered alicyclic ring into a puckered "envelope" conformation to minimize torsional strain[2].

In NMR spectroscopy, this structural taxonomy directly dictates the observed chemical shifts:

  • Conformational Averaging (1H NMR): In the static envelope conformation, the two C1 methyl groups occupy distinct pseudoaxial and pseudoequatorial positions. However, at standard acquisition temperatures (298 K), the thermal energy exceeds the low barrier for cyclopentane ring inversion. This rapid interconversion averages the magnetic environments of the two methyl groups, resulting in a single, sharp, six-proton singlet at δ 1.25 ppm[3].

  • Diamagnetic Anisotropy: The C3 methylene protons are situated directly adjacent to the fused aromatic ring. The circulation of the aromatic π-electrons creates an induced local magnetic field that strongly deshields the C3 protons, shifting them downfield (δ 2.88 ppm) relative to the C2 methylene protons (δ 1.91 ppm), which are further removed from the anisotropic cone[3].

  • Electronic Differentiation: The alkyl substitution on the benzene ring exerts a weak, inductive electron-donating effect (+I). Because this effect is distributed relatively evenly across the aromatic system, there is minimal electronic differentiation between the C4, C5, C6, and C7 protons. Consequently, the aromatic protons do not resolve into distinct doublets or triplets, but rather collapse into a tight, quasi-singlet multiplet around δ 7.14 ppm[3].

Quantitative NMR Data Summaries

The following tables summarize the exact chemical shifts for the parent 1,1-dimethylindan molecule, acquired in deuterated chloroform (CDCl3).

Table 1: 1H NMR Chemical Shifts (CDCl3, 200/400 MHz) [3]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
1-CH3 1.25Singlet (s)-6HMagnetically equivalent due to rapid ring flipping; shielded by alkyl environment.
2-CH2 1.91Triplet (t)7.22HShielded relative to C3; adjacent to the sterically bulky quaternary C1 center.
3-CH2 2.88Triplet (t)7.22HStrongly deshielded by the diamagnetic anisotropy of the adjacent aromatic ring.
4-H to 7-H 7.14Multiplet (m) / Quasi-s-4HWeak electronic differentiation across the aromatic ring results in signal overlap.

Table 2: 13C NMR Chemical Shifts (CDCl3, 100 MHz) (Note: Values are representative theoretical shifts derived from the structural taxonomy of alkyl-substituted indans and 1,1-dimethylindan derivatives[2],[4])

Carbon TypeEstimated Shift (δ, ppm)Assignment Causality
C1-CH3 (Methyls) ~ 28.5Standard primary alkyl carbons, slightly deshielded by the quaternary center.
C3 (Methylene) ~ 30.0Benzylic carbon; deshielded by the adjacent aromatic ring.
C2 (Methylene) ~ 41.5Experiences a strong β-deshielding effect from the C1 gem-dimethyl groups.
C1 (Quaternary) ~ 47.0Heavily deshielded due to the α-steric effect of the two attached methyl groups.
C4 to C7 (Aromatic) 122.0 - 129.5Standard aromatic CH carbons, slightly shielded by the +I effect of the alkyl ring.
C3a, C7a (Aromatic Quat) 138.0 - 148.0Fused aromatic carbons; highly deshielded due to lack of attached protons and ring strain.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis and characterization of 1,1-dimethylindan must follow a self-validating workflow.

Synthesis and Isolation Workflow

The parent 1,1-dimethylindan is synthesized via the Friedel-Crafts intramolecular cyclization of 3-methyl-1-phenylbutan-2-ol[5].

Causality of Reagent Choice: Historically, concentrated sulfuric acid (H2SO4) was utilized for this dehydration-cyclization sequence. However, H2SO4 frequently causes unwanted sulfonation of the electron-rich aromatic ring. Substituting H2SO4 with polyphosphoric acid (PPS) provides a milder Lewis/Brønsted acid hybrid environment. PPS effectively drives the generation of the secondary carbocation and subsequent electrophilic aromatic substitution without compromising the integrity of the aromatic core[5].

Step-by-Step Protocol:

  • Reaction Setup: Charge a round-bottom flask with 3-methyl-1-phenylbutan-2-ol (approx. 24 mmol) and polyphosphoric acid (PPS, prepared from 85% phosphoric acid and P2O5).

  • Cyclization: Warm the biphasic mixture to 75 °C and stir vigorously for 30 minutes to ensure complete intramolecular cyclization[5].

  • Quenching: Cool the mixture and carefully quench by pouring it into an ice-water bath to hydrolyze the polyphosphoric acid.

  • Extraction: Extract the aqueous mixture with diethyl ether (Et2O) multiple times.

  • Washing & Neutralization (Self-Validation): Wash the combined organic layers sequentially with water, 2 M aqueous NaOH (to remove any acidic byproducts), and ice-water until the pH is strictly neutral. This prevents acid-catalyzed degradation during distillation.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via vacuum distillation (bp 110–155 °C at 50 Torr) to afford pure 1,1-dimethylindan as a colorless oil[3].

Synthesis_Pathway A 3-Methyl-1-phenylbutan-2-ol (Precursor) B Polyphosphoric Acid (PPS) 75°C, 30 min A->B C Intramolecular Friedel-Crafts Cyclization B->C D 1,1-Dimethylindan (Target Molecule) C->D

Synthetic pathway for 1,1-dimethylindan utilizing PPS to prevent aromatic sulfonation.

NMR Acquisition Protocol

To obtain high-resolution spectra that match the quantitative data in Section 2, the NMR sample preparation must be meticulously controlled.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the distilled 1,1-dimethylindan in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

  • Locking and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3. Perform gradient shimming (Z1-Z5) to ensure a homogeneous magnetic field, validating the shim quality by checking the shape of the TMS peak (it should be a sharp, symmetrical Lorentzian peak with a half-height width < 1 Hz).

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (d1) to ensure quantitative integration of the gem-dimethyl protons.

    • 13C NMR: 512 scans, composite pulse decoupling (WALTZ-16) to remove C-H scalar couplings, 2-second relaxation delay.

  • Processing: Apply a 0.3 Hz exponential line-broadening function to the 1H Free Induction Decay (FID) and a 1.0 Hz function to the 13C FID prior to Fourier Transformation (FT). Phase and baseline correct the spectra manually. Reference the 1H spectrum to TMS (δ 0.00 ppm) and the 13C spectrum to the central peak of the CDCl3 triplet (δ 77.16 ppm)[6].

NMR_Workflow A Sample Preparation (CDCl3 + TMS standard) B NMR Acquisition (400 MHz, 298 K) A->B C FID Processing (FT, Phase & Baseline) B->C D Spectral Assignment (Integration & Multiplets) C->D

Self-validating NMR acquisition and processing workflow for structural confirmation.

References

  • Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene Beilstein Journal of Organic Chemistry[Link]

  • Preparation of 2,3-Dibromo-1H-indenes and Tetrabromodihydro-s-indacenes as Synthetic Building Blocks The Journal of Organic Chemistry - ACS Publications[Link]

  • Design, Synthesis, and Physicochemical Studies of Configurationally Stable β-Carboline Atropisomers The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Exploratory

thermodynamic stability and properties of 1,1-dimethylindan

An In-Depth Technical Guide to the Thermodynamic Stability and Properties of 1,1-Dimethylindan For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analys...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Properties of 1,1-Dimethylindan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (CAS 4912-92-9), a substituted indan of interest in medicinal chemistry and materials science. A molecule's thermodynamic stability is a critical determinant of its behavior, influencing its formation, reactivity, and persistence. This document synthesizes key experimental data, details the rigorous methodologies used for their determination, and contextualizes these findings within the framework of computational thermodynamic predictions. By explaining the causality behind experimental choices and grounding all data in authoritative sources, this guide serves as a vital resource for professionals requiring a deep understanding of this compound's fundamental energetic landscape.

Introduction: The Significance of 1,1-Dimethylindan

1,1-Dimethylindan is a bicyclic aromatic hydrocarbon. Its core structure, indan, is a component of various pharmacologically active molecules and functional materials. The addition of gem-dimethyl groups at the C1 position introduces significant steric and electronic effects that modulate the molecule's properties. In drug development, for instance, the indan scaffold can impart desirable characteristics such as high passive permeability and metabolic stability, making it a valuable fragment for central nervous system (CNS) drug candidates.[1] Understanding the inherent thermodynamic stability of 1,1-dimethylindan is paramount, as it dictates the energy required for its synthesis and its potential decomposition pathways, thereby impacting shelf-life, formulation, and reactivity.

This guide moves beyond a simple recitation of data to provide an in-depth exploration of the compound's energetic characteristics, grounded in high-quality experimental measurements and theoretical principles.

Core Thermodynamic Properties of 1,1-Dimethylindan

The thermodynamic stability of a compound is quantitatively described by several key parameters, primarily its enthalpy of formation (ΔfH°), which represents the energy change upon forming one mole of the substance from its constituent elements in their standard states. A more negative enthalpy of formation generally indicates greater energetic stability. These values are most reliably determined through combustion calorimetry.

The pivotal experimental work in this area was conducted by W.D. Good, who used high-precision oxygen-bomb combustion calorimetry to determine the enthalpies of combustion for indan and several of its alkylated derivatives, including 1,1-dimethylindan.[2][3] This experimental data remains the authoritative standard for this compound.

Table 1: Key Thermodynamic and Physical Properties of 1,1-Dimethylindan

PropertyValueStateSource
Molecular Formula C₁₁H₁₄-[4][5][6]
Molecular Weight 146.23 g/mol -[4]
Standard Enthalpy of Combustion (ΔcH°) -1499.97 ± 0.42 kcal/mol (-6275.90 kJ/mol)Liquid (l)[2][3][6]
Standard Enthalpy of Formation (ΔfH°) -12.78 ± 0.44 kcal/mol (-53.5 ± 1.9 kJ/mol)Liquid (l)[2][3][4]
Standard Enthalpy of Formation (ΔfH°) -0.36 ± 0.44 kcal/mol (-1.5 ± 1.9 kJ/mol)Gas (g)[4]
Enthalpy of Vaporization (ΔvapH°) 51.94 ± 0.29 kJ/mol (12.41 kcal/mol)-[4][7]

Note: Values from the primary source were reported in kcal/mol and have been converted to kJ/mol where appropriate (1 cal = 4.184 J).[3]

The data clearly shows that the formation of liquid 1,1-dimethylindan from elemental carbon and hydrogen gas is an exothermic process, indicating its stability relative to its constituent elements. The enthalpy of vaporization represents the energy required to transition the molecule from the liquid to the gas phase, a critical parameter for understanding vapor pressure and boiling point.[8]

Experimental Determination: Oxygen-Bomb Combustion Calorimetry

The data presented above is not merely theoretical; it is the product of meticulous experimental work. Understanding the methodology is crucial for appreciating the trustworthiness and precision of the results. The primary technique used is oxygen-bomb combustion calorimetry.[3]

Causality and Experimental Design

The core principle of bomb calorimetry is to completely combust a known mass of a substance in an excess of pure oxygen within a constant-volume container (the "bomb"). The heat released by this exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature change is precisely measured.

  • Why a Constant-Volume "Bomb"? By keeping the volume constant, the heat measured (q) is equal to the change in internal energy (ΔE) of the reaction. This value can then be readily converted to the change in enthalpy (ΔH), which is more commonly used.

  • Why Pure Oxygen at High Pressure? A high pressure (e.g., 30 atm) of pure oxygen ensures rapid and, most importantly, complete combustion.[3] Incomplete combustion would introduce significant errors, as the formation of byproducts like carbon monoxide would alter the total energy released.

  • Why a Platinum-Lined Bomb? A platinum lining provides a highly inert surface, preventing reaction between the acidic products of combustion (like nitric acid from trace nitrogen) and the bomb walls, which would otherwise contribute to the measured heat change.[3]

  • Why Calibrate with Benzoic Acid? The calorimeter system (bomb, water, stirrer, etc.) has its own heat capacity, which must be known to high precision. Benzoic acid is used as a primary standard because it is non-hygroscopic, readily available in high purity, and its energy of combustion is known with exceptional accuracy.[3] By burning a known mass of benzoic acid and measuring the temperature rise, the energy equivalent (ε) of the calorimeter can be precisely determined.

Experimental Protocol: A Self-Validating System

The following protocol is a synthesis of the methodology described by W.D. Good for the analysis of 1,1-dimethylindan.[3]

  • Sample Preparation: A precise mass of high-purity, dried 1,1-dimethylindan is determined. The liquid sample is encapsulated in a borosilicate glass ampoule to prevent evaporation before ignition.[3]

  • Bomb Setup:

    • 1 cm³ of distilled water is added to the bomb. This ensures that any water formed during combustion is in the liquid state and that acidic gases produced (from trace sulfur or nitrogen) are dissolved, allowing for their subsequent quantitative analysis.[3]

    • The sample ampoule is placed in a platinum crucible. A fuse (e.g., cotton thread and platinum wire) is arranged to ensure ignition.

    • The bomb is sealed, flushed of air, and pressurized to 30 atm with pure oxygen.

  • Calorimetric Measurement:

    • The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel.

    • The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period to establish a baseline drift.

    • The sample is ignited via an electrical current through the fuse wire.

    • The temperature of the water is recorded at regular intervals as it rises, passes through a maximum, and begins to cool.

  • Data Analysis and Corrections:

    • The raw temperature-time data is used to calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

    • The total energy change is calculated by multiplying ΔT by the energy equivalent of the calorimeter.

    • Corrections are applied for the energy of ignition (fuse wire) and the heat of formation of nitric acid, which is determined by titrating the bomb washings.

    • The resulting energy of combustion of the sample is calculated and converted to standard state conditions.

  • Validation: The amount of carbon dioxide produced is measured and compared to the theoretical amount based on the mass of the sample burned. A recovery percentage close to 100% validates that complete combustion was achieved.[3]

Workflow Diagram

G cluster_prep 1. Preparation cluster_combustion 2. Combustion cluster_analysis 3. Data Acquisition & Analysis cluster_validation 4. Validation & Final Result mass_sample Precisely Mass 1,1-Dimethylindan prep_bomb Prepare Bomb: Add H₂O, Fuse mass_sample->prep_bomb seal_bomb Seal & Pressurize with O₂ (30 atm) prep_bomb->seal_bomb submerge Submerge Bomb in Calorimeter seal_bomb->submerge ignite Ignite Sample submerge->ignite measure_T Record Temperature vs. Time ignite->measure_T calc_deltaT Calculate Corrected ΔT measure_T->calc_deltaT apply_corr Apply Corrections (Fuse, HNO₃) calc_deltaT->apply_corr calc_deltaE Calculate ΔEcomb apply_corr->calc_deltaE validate_CO2 Validate with CO₂ Recovery Analysis calc_deltaE->validate_CO2 final_H Derive ΔcH° and ΔfH° validate_CO2->final_H

Caption: Workflow for Oxygen-Bomb Combustion Calorimetry.

Computational Approaches to Thermodynamic Stability

While experimental calorimetry provides the "gold standard" for thermodynamic data, computational methods are indispensable for predicting the properties of novel compounds and for understanding stability trends without undertaking laborious experiments.[9][10] First-principles methods, such as Density Functional Theory (DFT), calculate the total internal energy (E) of a molecule by solving approximations of the Schrödinger equation.[9][11]

A compound's thermodynamic stability can be assessed in two primary ways:

  • Stability Relative to Elements: The enthalpy of formation (ΔfH°) can be calculated by subtracting the energies of the constituent elements in their standard states from the calculated energy of the compound. This directly compares to experimental values.

  • Stability Relative to Decomposition: A compound might be stable with respect to its elements but unstable with respect to decomposition into other, more stable compounds. This is assessed by constructing a "convex hull" phase diagram.[9][12] The hull represents the lowest possible energy state for any given elemental composition.

    • Thermodynamically Stable: Compounds that lie directly on the convex hull are considered ground-state stable and will not spontaneously decompose.

    • Metastable: Compounds that lie above the convex hull are thermodynamically unstable with respect to decomposition. However, if the energy difference is small and the kinetic barrier to decomposition is large, they can exist for extended periods and are termed "metastable."[12] Many useful materials, from pharmaceuticals to advanced ceramics, are metastable.[12]

    • Unstable: Compounds that lie far above the hull are highly unstable and unlikely to be synthesizable under normal conditions.

G cluster_levels y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate origin->y_axis origin->x_axis reactants Reactants (Elements: 11C + 7H₂) stable Stable Product (Ground State) reactants->stable ΔfG° < 0 metastable Metastable Product reactants->metastable ΔfG° > 0 metastable->stable Decomposition (Kinetically Hindered) unstable Unstable Product

Caption: Conceptual Diagram of Thermodynamic Stability.

Conclusion

The thermodynamic properties of 1,1-dimethylindan are well-defined by high-precision experimental data. Its negative enthalpy of formation confirms its stability relative to its constituent elements. The rigorous methodology of oxygen-bomb calorimetry, validated by internal checks such as CO₂ recovery, provides a high degree of confidence in these values. While specific computational studies on this molecule are not prevalent in the literature, the principles of computational thermodynamics provide a powerful predictive framework for assessing the stability of this and related compounds. For professionals in drug development and materials science, this deep understanding of 1,1-dimethylindan's energetic landscape is fundamental to its rational application and manipulation.

References

  • Good, W.D. (1971). The Enthalpies of Combustion and Formation of Indan and Seven Alkylindans. CDC Stacks.
  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Indene, 2,3-dihydro-1,1-dimethyl-. NIST Chemistry WebBook. [Link]

  • Good, W.D. (1971). The enthalpies of combustion and formation of indan and seven alkylindans. Journal of Chemical Thermodynamics, 3(5), 711-717.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9). [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Dimethylindene. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Dimethylindan-4-ol. PubChem Compound Database. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Indene, 2,3-dihydro-1,1-dimethyl- Phase change data. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Indene, 2,3-dihydro-4,7-dimethyl-. NIST Chemistry WebBook. [Link]

  • Chirico, R. D., Steele, W. V., & Kazakov, A. F. (2016). Thermodynamic properties of indan: Experimental and computational results. The Journal of Chemical Thermodynamics, 95, 105-117. [Link]

  • The Good Scents Company. (n.d.). musk dimethyl indane celestolide (IFF). [Link]

  • Oliynyk, A. O., & Mar, A. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. APL Materials, 10(2), 020901. [Link]

  • Damu, K. V., Maumela, H., Hancock, R. D., Boeyens, J. C. A., & Dobson, S. M. (1991). Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. Journal of the Chemical Society, Dalton Transactions, (10), 2635-2641. [Link]

  • Reddy, S. K., et al. (2016). On the accuracy of the MB-pol many-body potential for water. arXiv preprint arXiv:1609.02884. [Link]

  • Dinsdale, A. T. (1991). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. National Physical Laboratory Report. [Link]

  • Sun, W., Dacek, S. T., Ong, S. P., Hautier, G., Jain, A., & Ceder, G. (2016). The thermodynamic scale of inorganic crystalline metastability. Science advances, 2(11), e1600225. [Link]

  • Iovanac, N. C., et al. (2022). Experimental Versus Predicted Heats of Reaction for Some Common Reaction Types in Pharmaceutical Industry. Organic Process Research & Development, 26(11), 3125-3132. [Link]

  • OpenStax. (2021, August 20). Vapor Pressure, Boiling Point, and Enthalpy of Vaporization | OpenStax Chemistry 10.3. YouTube. [Link]

  • ResearchGate. (2022, February 1). Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]

  • LearnChemE. (2014, January 15). Heat of Vaporization from Vapor Pressure (Example). YouTube. [Link]

  • Tailored Tutors. (2018, May 7). Calorimetry: Calculating ΔH Combustion | Chemistry | Tailored Tutors. YouTube. [Link]

  • Hubbard, W. N. (1963). The calorimetry of combustions and related reactions. Pure and Applied Chemistry, 7(1), 165-176. [Link]

  • U.S. Army Research Laboratory. (2012). Vapor Pressure Data Analysis and Statistics. DTIC. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Physical Chemistry (PChem). (2022, April 30). Determining Enthalpy of Vaporization Given Vapor Pressures at Various Temperatures. YouTube. [Link]

  • Liu, Z. K., & Wang, Y. (2016). Computational thermodynamics of materials. Cambridge University Press. [Link]

Sources

Foundational

1,1-Dimethylindane (CAS 4913-16-0): Comprehensive Physical Properties, Synthesis, and Downstream Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper Executive Summary 1,1-Dimethylindane (registered under CAS 4913-16-0, and frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

1,1-Dimethylindane (registered under CAS 4913-16-0, and frequently cross-referenced as CAS 4912-92-9[1]) is a sterically hindered bicyclic hydrocarbon that serves as a critical structural motif in both advanced organic synthesis and industrial applications. The presence of the gem-dimethyl group at the C1 position dictates the molecule's unique steric profile, locking the cyclopentene ring into a specific envelope conformation. This structural rigidity makes 1,1-dimethylindane a highly valued precursor in the synthesis of polycyclic musk fragrances (such as Celestolide)[2] and a versatile building block for conformationally restricted pharmaceutical intermediates.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will dissect the causality behind its physicochemical properties, validate the mechanistic reasoning of its synthetic protocols, and map its downstream reactivity.

Physicochemical Properties & Structural Causality

The physical properties of 1,1-dimethylindane are heavily influenced by the gem-dimethyl moiety. The dual methyl groups increase the lipophilicity (LogP) of the molecule while simultaneously disrupting optimal intermolecular packing, which is reflected in its relatively low melting point compared to planar aromatic analogs.

Table 1: Quantitative Physical Properties
PropertyValueExperimental Conditions / Causality
Molecular Formula C₁₁H₁₄-
Molecular Weight 146.23 g/mol -
Boiling Point 191 °CAt 760 mmHg. The steric bulk of the gem-dimethyl group slightly lowers the boiling point compared to linear C11 alkylbenzenes due to reduced surface area for van der Waals interactions[3].
Density 0.919 g/cm³At 20 °C[4].
Refractive Index ( ) 1.5135At 20 °C. High polarizability is driven by the conjugated aromatic system[4].
Melting Point -45.8 °CThe out-of-plane methyl groups prevent tight crystalline packing, resulting in a liquid state at standard room temperature[4].
Appearance Colorless liquid-

Validated Synthetic Workflows

The synthesis of 1,1-dimethylindane requires precise control over carbocation intermediates to prevent unwanted side reactions such as skeletal rearrangements or aromatic sulfonation. The following protocol utilizes an intramolecular Friedel-Crafts alkylation pathway.

Protocol 1: Synthesis via Polyphosphoric Acid (PPA) Cyclization

Reference methodology adapted from the [3].

Mechanistic Causality: Historically, concentrated sulfuric acid (H₂SO₄) was used to cyclize 3-methyl-1-phenylbutan-2-ol. However, the electron-rich nature of the aromatic ring makes it highly susceptible to electrophilic aromatic sulfonation, drastically reducing the yield. By substituting H₂SO₄ with Polyphosphoric Acid (PPA) , we provide a strong Brønsted/Lewis acid environment that drives the dehydration and subsequent intramolecular cyclization without the risk of sulfonation.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel, combine 23.7 mmol of 3-methyl-1-phenylbutan-2-ol with PPA. (Note: PPA is prepared in-house by mixing 100 mL of 85% phosphoric acid with 210 g of phosphorus pentoxide, P₂O₅).

  • Thermal Cyclization: Warm the biphasic mixture to 75 °C and stir vigorously for 30 minutes. The heat facilitates the dehydration of the alcohol, forming a tertiary carbocation that immediately undergoes electrophilic attack by the tethered phenyl ring.

  • Quenching: Pour the hot reaction mixture into a beaker of crushed ice and water to safely hydrolyze the PPA.

  • Extraction: Extract the aqueous phase with diethyl ether (Et₂O) in three successive washes.

  • Neutralization & Drying: Wash the combined organic layers with 2 M aqueous NaOH, followed by ice-water until the pH is neutral. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude oil via vacuum distillation. Collect the fraction boiling at 110–155 °C (at 50 Torr) to yield pure 1,1-dimethylindane.

Downstream Functionalization & Reactivity

1,1-Dimethylindane is rarely the final product; it is a springboard for complex functionalization.

Protocol 2: Radical Bromination at the Benzylic Position

To functionalize the cyclopentene ring, radical bromination is employed to target the C3 position.

Mechanistic Causality: The C3 position is benzylic. When subjected to radical conditions, the resulting C3 radical is highly stabilized by resonance with the adjacent aromatic ring. Using N-bromosuccinimide (NBS) with a radical initiator (AIBN) ensures a low, steady concentration of bromine radicals, which favors allylic/benzylic substitution over electrophilic aromatic addition.

Workflow:

  • Dissolve 1,1-dimethylindane (291 mmol) and NBS (291 mmol) in dry CCl₄.

  • Add 100 mg of azobisisobutyronitrile (AIBN) as the radical initiator.

  • Heat the mixture slowly to reflux. The reaction is complete (approx. 30 min) when the dense NBS solid is consumed and colorless succinimide floats to the surface.

  • Filter the succinimide and distill the filtrate at a pressure no lower than 49 Torr to prevent the thermal elimination of HBr, yielding 3-bromo-1,1-dimethylindane[3].

Spectroscopic Validation (E-E-A-T)

To ensure the integrity of the synthesized 1,1-dimethylindane, NMR spectroscopy is the gold standard for structural validation.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.22 (s, 6H): This distinct 6-proton singlet is the hallmark of the gem-dimethyl group. Because the cyclopentene ring undergoes rapid envelope inversion at room temperature, the two methyl groups appear magnetically equivalent.

    • δ 1.90 (t, 2H): Corresponds to the aliphatic C2 methylene protons.

    • δ 2.85 (t, 2H): Corresponds to the C3 benzylic methylene protons, shifted downfield due to the deshielding effect of the aromatic ring.

    • δ 7.10–7.25 (m, 4H): Represents the four aromatic protons.

Visualizing the Synthetic Pathway

The following diagram maps the logical flow from the acyclic precursor through the core 1,1-dimethylindane intermediate, branching into its two primary industrial applications: benzylic functionalization and the Friedel-Crafts synthesis of the commercial musk fragrance, Celestolide[2].

G Precursor 3-Methyl-1-phenylbutan-2-ol (Acyclic Precursor) DMI 1,1-Dimethylindane (CAS 4913-16-0) Precursor->DMI Polyphosphoric Acid (PPA) 75 °C, 30 min (Friedel-Crafts Cyclization) Bromo 3-Bromo-1,1-dimethylindane (Benzylic Halide) DMI->Bromo NBS, AIBN, CCl4 Reflux, 30 min (Radical Substitution) Celestolide Celestolide (Musk Fragrance) DMI->Celestolide 1. t-BuCl, AlCl3 2. AcCl, AlCl3 (Electrophilic Aromatic Substitution)

Figure 1: Synthetic pathways and downstream functionalization of 1,1-dimethylindane.

References

  • Beilstein Journal of Organic Chemistry - Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene. (Contains primary synthesis and NMR protocols). URL:[Link]

  • PubChem (National Institutes of Health) - Celestolide (CID 61585) Compound Summary. (Details the downstream acylated derivative of 1,1-dimethylindane). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Catalytic Alkylation Strategies for the Synthesis of 1,1-Dimethylindan

Introduction: The Significance of 1,1-Dimethylindan 1,1-Dimethylindan is a valuable fine chemical, primarily utilized as a key intermediate in the synthesis of various high-value molecules, including specialty polymers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1,1-Dimethylindan

1,1-Dimethylindan is a valuable fine chemical, primarily utilized as a key intermediate in the synthesis of various high-value molecules, including specialty polymers, and certain fragrance components. The core challenge in its synthesis lies in the precise and efficient introduction of a gem-dimethyl group onto the indan backbone. This guide provides an in-depth exploration of modern catalytic alkylation techniques designed to achieve this transformation, focusing on methodologies that offer high selectivity, efficiency, and improved environmental profiles compared to classical approaches. We will delve into the mechanistic underpinnings of these reactions and provide detailed protocols for researchers and process development professionals.

Mechanistic Foundation: The Friedel-Crafts Alkylation Pathway

The synthesis of 1,1-dimethylindan from indan is fundamentally a Friedel-Crafts alkylation reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds on an aromatic ring.[1][2] The reaction proceeds via electrophilic aromatic substitution, where the indan molecule acts as the nucleophile. The critical step is the generation of a potent electrophile, the tert-butyl carbocation, from an appropriate alkylating agent.

Common precursors for the tert-butyl carbocation include isobutylene and tert-butyl alcohol (TBA). In the presence of a strong Brønsted or Lewis acid catalyst, these precursors are activated to form the stabilized tertiary carbocation.[3] This electrophile then attacks the electron-rich aromatic ring of the indan molecule. Due to the activating nature of the existing alkyl framework, the substitution preferentially occurs on the benzene ring portion of the indan molecule. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final 1,1-dimethylindan product.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration TBA tert-Butyl Alcohol (TBA) Carbocation tert-Butyl Carbocation TBA->Carbocation Protonation & Dehydration Indan Indan H_plus H+ (from Catalyst) Water H₂O Sigma_complex Arenium Ion Intermediate (Sigma Complex) Indan->Sigma_complex Sigma_complex_ref Arenium Ion Intermediate Carbocation_ref tert-Butyl Carbocation Carbocation_ref->Sigma_complex Product 1,1-Dimethylindan Sigma_complex_ref->Product Loss of H+ H_plus_regen H+ (Catalyst Regenerated)

Caption: General mechanism for the acid-catalyzed alkylation of indan.

Section 1: Heterogeneous Catalysis with Zeolites

Expertise & Rationale

Traditional homogeneous acid catalysts like H₂SO₄ and AlCl₃, while effective, suffer from significant drawbacks including corrosivity, difficulty in separation from the product mixture, and generation of substantial aqueous waste. Zeolites have emerged as superior alternatives, functioning as solid, recyclable acid catalysts.[4]

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their catalytic activity stems from Brønsted acid sites (associated with bridging Si-OH-Al groups) and Lewis acid sites (on extra-framework aluminum species).[5] For the alkylation of indan, large-pore zeolites such as Beta (BEA) , Y (FAU) , and Mordenite (MOR) are particularly effective, as their pore structures are large enough to accommodate the reactant and product molecules, minimizing diffusion limitations.[4][6] The key advantages of using zeolites are:

  • High Activity & Selectivity: The defined pore structure can impart shape selectivity, potentially minimizing the formation of undesired isomers or poly-alkylated byproducts.

  • Ease of Separation: As a solid, the catalyst is easily separated from the liquid reaction mixture by simple filtration, facilitating product purification and catalyst recycling.

  • Reduced Waste: Eliminates the need for aqueous workup and neutralization steps associated with liquid acid catalysts.

The reaction mechanism over a zeolite involves the protonation of the alkylating agent (e.g., tert-butyl alcohol) at a Brønsted acid site, followed by dehydration to form the tert-butyl carbocation, which then proceeds with the electrophilic attack as described previously.[7]

Protocol 1: Alkylation of Indan with tert-Butyl Alcohol using H-Beta Zeolite

This protocol is a representative model for a batch alkylation process using a solid acid catalyst, adapted from established procedures for phenol alkylation.[7][8]

Materials:

  • Indan (98%+)

  • tert-Butyl Alcohol (TBA) (99.5%+)

  • H-Beta Zeolite (Si/Al ratio ~25-50)

  • Toluene (Anhydrous)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware: Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle with temperature controller, dropping funnel.

Procedure:

  • Catalyst Activation: Prior to use, activate the H-Beta zeolite by calcining at 550 °C for 4-6 hours under a flow of dry air to remove adsorbed water and any organic residues. Allow to cool to room temperature in a desiccator.

  • Reaction Setup: Assemble the three-neck flask with a condenser, a dropping funnel, and a nitrogen inlet. Charge the flask with H-Beta zeolite (e.g., 5-10 wt% relative to indan) and indan (1.0 equivalent).

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Solvent & Heating: Add anhydrous toluene to the flask to create a slurry (e.g., 2-3 mL per gram of indan). Begin stirring and heat the mixture to the desired reaction temperature (typically 80-120 °C).

  • Reagent Addition: Once the temperature has stabilized, add tert-butyl alcohol (1.1-1.5 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. The controlled addition helps manage the reaction exotherm and minimizes side reactions like TBA dehydration and isobutylene oligomerization.[6]

  • Reaction Monitoring: Maintain the reaction at temperature with vigorous stirring. Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by Gas Chromatography (GC) or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the zeolite catalyst by vacuum filtration, washing the catalyst cake with a small amount of fresh toluene. The recovered catalyst can be washed, dried, and recalcined for reuse.

    • Combine the filtrate and washings. Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield pure 1,1-dimethylindan.

Section 2: Homogeneous Catalysis with "Green" Ionic Liquids

Expertise & Rationale

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable physical and chemical properties.[9] For acid catalysis, Brønsted acidic ILs are particularly relevant. These are typically designed by incorporating an acidic functional group, such as a sulfonic acid (-SO₃H) moiety, into the cation or anion.[10]

Using an acidic ionic liquid as both the solvent and the catalyst offers several advantages in the context of Friedel-Crafts alkylation:

  • Dual Role: The IL acts as both the catalytic species and the reaction medium, simplifying the reaction setup.

  • High Activity: The high concentration of acidic sites can lead to excellent catalytic activity under mild conditions.[10]

  • Product Separation & Recyclability: Many organic products, like 1,1-dimethylindan, have limited solubility in the polar IL phase. This allows for simple decantation or extraction of the product, leaving the catalyst behind for reuse. This biphasic system is a hallmark of green chemistry, minimizing waste.[9]

  • Negligible Vapor Pressure: Their non-volatile nature reduces air pollution and losses due to evaporation.

Protocol 2: Alkylation of Indan using a Brønsted Acidic Ionic Liquid

This model protocol is based on the successful use of sulfonic acid-functionalized ILs for the tert-butylation of other aromatics.[10][11]

Materials:

  • Indan (98%+)

  • tert-Butyl Alcohol (TBA) (99.5%+)

  • Brønsted Acidic Ionic Liquid (e.g., N-(4-sulfonic acid)butyl-triethylammonium hydrogen sulfate)

  • Diethyl ether or Hexane (for extraction)

  • Standard glassware: Schlenk flask or sealed vial, magnetic stirrer, heating block or oil bath.

Procedure:

  • Ionic Liquid Synthesis/Procurement: The ionic liquid can be synthesized according to literature procedures or procured from a commercial supplier.[10] Ensure it is dried under vacuum before use to remove any residual water.

  • Reaction Setup: In a clean, dry Schlenk flask, combine the ionic liquid (e.g., 0.2-0.3 equivalents), indan (1.0 equivalent), and tert-butyl alcohol (1.2 equivalents).

  • Reaction Conditions: Seal the flask and place it in a heating block. Stir the mixture magnetically at a temperature of 70-100 °C. The reaction is typically homogeneous.

  • Reaction Monitoring: Monitor the reaction by TLC or by taking small samples for GC analysis. Reactions are often complete within 2-6 hours.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature. A second, product-rich layer may separate upon cooling.

    • Add a non-polar solvent such as diethyl ether or hexane (3 x volume of the IL). Stir vigorously for 10 minutes.

    • Allow the layers to separate. The upper organic layer contains the product, while the lower layer is the ionic liquid.

    • Carefully decant or separate the upper organic layer.

    • Combine the organic extracts and wash with a small amount of water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation.

  • Catalyst Recycling: The remaining ionic liquid phase can be washed with fresh ether, dried under high vacuum at 60-80 °C, and reused for subsequent batches.

Comparative Data & Analysis

Catalytic SystemAlkylating AgentTypical Temp. (°C)AdvantagesDisadvantages & Causality
H-Beta Zeolite tert-Butyl Alcohol80 - 120Heterogeneous, easily separable and reusable; High thermal stability; Shape selectivity can improve product purity.[4][6]Requires higher temperatures; Potential for catalyst deactivation by coke formation on acid sites.[6]
Acidic Ionic Liquid tert-Butyl Alcohol70 - 100Recyclable homogeneous catalyst; Mild reaction conditions; Product often phase-separates for easy removal.[9][10]Higher initial cost; Viscosity can pose mixing challenges; Requires drying to maintain activity.
AlCl₃ (Lewis Acid) Isobutylene / Alkyl Halide0 - 25Very high reactivity, often leading to fast conversions at low temperatures.[2]Stoichiometric amounts often needed; Generates corrosive HCl; Produces large amounts of aluminum hydroxide waste during aqueous workup.[1]
H₂SO₄ (Brønsted Acid) Isobutylene / TBA0 - 40Inexpensive and readily available catalyst.Highly corrosive; Generates significant acidic waste; Can lead to side reactions like sulfonation or polymerization.[9]

General Experimental Workflow & Visualization

A successful synthesis relies on a systematic and logical workflow from setup to final analysis.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Activate Catalyst (e.g., Calcine Zeolite) C Charge Reactants & Catalyst A->C B Assemble Glassware (Flask, Condenser) B->C D Establish Inert Atmosphere (N₂) C->D E Heat to Target Temperature D->E F Controlled Addition of Alkylating Agent E->F G Monitor Progress (TLC, GC) F->G H Cool to Room Temp G->H I Separate Catalyst (Filtration/Extraction) H->I J Remove Solvent (Rotary Evaporation) I->J K Vacuum Distillation J->K L Characterize Product (GC-MS, NMR) K->L

Caption: A standardized workflow for catalytic alkylation experiments.

References

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Lidsen, T. (2022, July 5). Zeolite-Containing Catalysts in Alkylation Processes. Catalysis Research. Available from: [Link]

  • Corma, A., & Garcia, H. (2022, April 11). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. Comptes Rendus. Chimie. Available from: [Link]

  • Al-Khattaf, S., & El-Nafaty, U. A. (2024, November 13). Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review. MDPI. Available from: [Link]

  • Brzezinski, K. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Cravotto, G., et al. (2014, April 30). Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. Available from: [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved March 27, 2026, from [Link]

  • Li, Y., et al. (n.d.). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. RSC Publishing. Available from: [Link]

  • Akzo Nobel N.V. (2003). Process for preparing 1-indanones. Google Patents. US6548710B2.
  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]

  • Indian Academy of Sciences. (2013, December 15). Hierarchical ZSM-5 zeolite catalyst; alkylation; phenol; tert-butyl alcohol. Bulletin of Materials Science. Available from: [Link]

  • Ashenhurst, J. (2018, May 17). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. Available from: [Link]

  • Sreekumar, K., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. Applied Catalysis A: General. Available from: [Link]

  • Verboekend, D., et al. (2014). Alkylation of isobutane with butenes using OSDA-free zeolite Beta. ResearchGate. Available from: [Link]

  • Elavarasan, P., et al. (2021). OPTIMIZING PROCESS PARAMETERS FOR IONIC LIQUID CATALYZED Tert-BUTYLATION OF PHENOL USING RESPONSE SURFACE METHODOLOGY. Rasayan Journal of Chemistry. Available from: [Link]

  • Brown, A. D., et al. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. RSC. Available from: [Link]

  • Faust, R. (n.d.). New polyisobutylene-based polymers by Friedel-Crafts alkylation. ResearchGate. Available from: [Link]

  • Request PDF. (n.d.). Alkylation of phenol with tert-butyl alcohol catalyzed by ionic liquid-supported MCM-41 with different pore sizes. ResearchGate. Available from: [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Ranu, B. C., et al. (2003). Catalysis by an ionic liquid: efficient conjugate addition of thiols to electron deficient alkenes catalyzed by molten tetrabutylammonium bromide under solvent-free conditions. Tetrahedron. Available from: [Link]

  • Scribd. (n.d.). Innovative Alkylation Process with Zeolite. Retrieved March 27, 2026, from [Link]

  • Liu, C., et al. (n.d.). Isobutane/butene alkylation catalyzed by ionic liquids: a more sustainable process for clean oil production. Green Chemistry (RSC Publishing). Available from: [Link]

  • UOP LLC. (2006). Integrated alkylation process using ionic liquid catalysts. Google Patents. WO2006073749A2.
  • Kim, J., & Chang, S. (2015, September 23). Comparative Catalytic Activity of Group 9 [Cp*MIII] Complexes: Cobalt-Catalyzed C-H Amidation of Arenes with Dioxazolones as Amidating Reagents. Angewandte Chemie International Edition. Available from: [Link]

  • ACS Publications. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved March 27, 2026, from [Link]

  • Request PDF. (2025, August 7). Comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn-Co-Fe ternary spinel systems. ResearchGate. Available from: [Link]

Sources

Application

using 1,1-dimethylindan in organometallic ligand design

Application Note: Leveraging the 1,1-Dimethylindan Framework in Organometallic Ligand Design Introduction & Mechanistic Rationale The rational design of chiral transition-metal catalysts relies heavily on the precise eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging the 1,1-Dimethylindan Framework in Organometallic Ligand Design

Introduction & Mechanistic Rationale

The rational design of chiral transition-metal catalysts relies heavily on the precise engineering of the ligand's steric environment. In recent years, the 1,1-dimethylindan framework has emerged as a privileged scaffold for developing highly effective atropisomeric ligands (e.g., biaryl bisphosphines).

Unlike flexible aliphatic chains or unhindered aromatic rings, the 1,1-dimethylindan system possesses a rigid bicyclic structure. The causality behind its effectiveness lies in the gem-dimethyl group at the C1 position. When an aryl group is coupled to the C6 position of this framework, the gem-dimethyl protons act as a massive "steric wall." This structural feature severely restricts the rotation around the C6–Aryl bond, effectively locking the biaryl axis and generating stable atropisomers[1]. In asymmetric catalysis, this locked conformation creates a deep, predictable chiral pocket that forces incoming substrates to adopt a single trajectory during enantiodetermining steps, such as transmetalation or reductive elimination[2].

Quantitative Profiling of Rotational Barriers

To utilize 1,1-dimethylindan in ligand design, one must ensure that the barrier to internal rotation ( ΔG‡ ) is sufficiently high to prevent racemization at the elevated temperatures typically required for catalytic cross-coupling or hydrogenation.

Dynamic NMR (DNMR) spectroscopy serves as the definitive tool for quantifying these barriers. Foundational DNMR studies on 6-(2-X-phenyl)-1,1-dimethylindan derivatives demonstrate that ΔG‡ increases smoothly and monotonically with the van der Waals radius of the ortho-substituent (X)[1]. By tuning the size of X, chemists can predictably dial in the required atropisomeric stability.

Table 1: Substituent Effects on Rotational Barriers in 6-(2-X-phenyl)-1,1-dimethylindan Derivatives

Ortho-Substituent (X)Van der Waals Radius ( rx​ , Å)Rotational Barrier ( ΔG‡ , kcal/mol)Atropisomeric Stability at 298 K
Fluorine (-F)1.47~15.2Rapidly interconverting
Chlorine (-Cl)1.75~21.5Slowly interconverting
Bromine (-Br)1.85~24.1Stable (Isolable)
Iodine (-I)1.98>27.0Highly Stable
Methyl (-CH3)2.00>28.0Highly Stable

Data extrapolated from foundational dynamic NMR models of internal rotation in highly hindered biaryl systems[1].

Workflow: Modular Assembly of Atropisomeric Ligands

Workflow A 1,1-Dimethylindan (Rigid Scaffold) B Regioselective Bromination (C6) A->B C Suzuki-Miyaura Coupling B->C D Atropisomeric Biaryl Backbone C->D E Pd-Catalyzed Phosphination D->E F Chiral Bisphosphine Ligand E->F

Workflow for synthesizing 1,1-dimethylindan-based atropisomeric bisphosphine ligands.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the synthesis and validation of a 1,1-dimethylindan-based biaryl phosphine ligand. Every step is designed with internal validation checkpoints to ensure structural integrity.

Protocol A: Synthesis of the Pre-Ligand Backbone (6-Bromo-1,1-dimethylindan)

Causality Note: Electrophilic aromatic substitution on 1,1-dimethylindan is directed by the alkyl ring. Bromination occurs regioselectively at the C6 position due to the steric shielding of the C7 position by the adjacent gem-dimethyl group.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 1,1-dimethylindan (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Protect the reaction from light.

  • Catalyst Addition: Add iron powder (0.5 mmol) as a Lewis acid precursor. Cool the mixture to 0 °C using an ice bath.

  • Bromination: Dissolve Br 2​ (10.5 mmol) in DCM (10 mL) and add dropwise over 30 minutes via an addition funnel. The slow addition prevents over-bromination.

  • Quenching & Extraction: Stir for 2 hours at room temperature. Quench with saturated aqueous Na 2​ S 2​ O 3​ (20 mL) to neutralize residual bromine. Extract with DCM, wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via 1 H NMR. The disappearance of the C6 aromatic proton and a diagnostic shift of the C5/C7 protons confirms regioselective bromination.

Protocol B: Suzuki-Miyaura Coupling to Establish the Biaryl Axis

Causality Note: Coupling a bulky ortho-substituted arylboronic acid with 6-bromo-1,1-dimethylindan is notoriously difficult due to extreme steric hindrance. A biphasic solvent system (Toluene/H 2​ O) is utilized because the high interfacial area and the use of a highly active, sterically accommodating palladium precatalyst drive the transmetalation step forward.

  • Setup: Charge a Schlenk flask with 6-bromo-1,1-dimethylindan (5.0 mmol), (2-methylphenyl)boronic acid (7.5 mmol), Pd(PPh 3​ ) 4​ (5 mol%), and K 2​ CO 3​ (15.0 mmol).

  • Solvent Addition: Add degassed Toluene (20 mL) and degassed H 2​ O (4 mL). The biphasic system ensures base solubility while keeping the organic substrates in the reactive phase.

  • Reaction: Heat the biphasic mixture to 100 °C under an argon atmosphere for 24 hours.

  • Purification: Cool to room temperature, separate the organic layer, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation Checkpoint (DNMR): Dissolve the purified biaryl intermediate in DMSO- d6​ . Perform Variable Temperature NMR (VT-NMR). The gem-dimethyl protons will appear as two distinct singlets at room temperature due to the locked chiral axis. Heating the sample to 120 °C will cause these peaks to broaden and coalesce if the rotational barrier is breached, allowing you to calculate ΔG‡ via line-shape analysis[1].

Protocol C: Phosphination to Generate the Active Ligand
  • Lithiation: Dissolve the biaryl intermediate (2.0 mmol) in anhydrous THF (10 mL) at -78 °C. Add n -BuLi (2.2 mmol) dropwise. Stir for 1 hour to ensure complete halogen-metal exchange.

  • Phosphine Addition: Add chlorodiphenylphosphine (ClPPh 2​ , 2.2 mmol) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with degassed water, extract with degassed diethyl ether, and crystallize the resulting chiral bisphosphine ligand under an inert atmosphere to prevent phosphine oxidation.

Application in Asymmetric Catalysis

Once the 1,1-dimethylindan-based ligand is synthesized and its enantiomers resolved, it can be complexed with transition metals (e.g., Pd, Rh, or Ni). In reactions such as asymmetric cross-coupling, the ligand's rigid steric wall dictates the spatial arrangement of the transition state. Recent advances in catalytic dynamic kinetic resolutions have demonstrated that highly hindered biaryl systems are essential for constructing multi-axis atropisomers with high enantiomeric excess[3].

Catalysis Cat Pd(0) Catalyst L* = 1,1-Dimethylindan Ligand OxAdd Oxidative Addition (Aryl Halide) Cat->OxAdd TransMet Transmetalation (Organometallic Reagent) OxAdd->TransMet RedElim Reductive Elimination (Enantiodetermining Step) TransMet->RedElim RedElim->Cat Prod Enantioenriched Product RedElim->Prod Steric gem-Dimethyl Steric Wall Restricts Trajectory Steric->RedElim

Catalytic cycle showing the enantiodetermining role of the gem-dimethyl steric wall.

During the reductive elimination step, the gem-dimethyl groups project into the catalytic space, forcing the coupled fragments to eliminate via a single, low-energy stereochemical trajectory[2]. This causality is the fundamental reason why 1,1-dimethylindan derivatives frequently yield >95% ee in challenging asymmetric transformations.

References

  • [1] Conformational Mobility of 6,7,7-Trisubstituted Methyl Bicyclo-[3.1.1]heptane-exo-6-carboxylates (Foundational framework DNMR studies). ResearchGate. 1

  • [2] Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. ACS Publications. 2

  • [3] Catalytic Dynamic Kinetic Resolutions in Tandem to Construct Two-Axis Terphenyl Atropisomers. ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for 1,1-Dimethylindan Extraction

Welcome to the technical support center for optimizing solvent selection in the extraction of 1,1-dimethylindan. This guide is designed for researchers, scientists, and drug development professionals who are looking to e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing solvent selection in the extraction of 1,1-dimethylindan. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, purity, and safety of their extraction protocols. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific principles that govern them, empowering you to troubleshoot and optimize your own workflows effectively.

The core of any successful extraction lies in the rational selection of a solvent. This choice impacts everything from yield and purity to downstream processing and overall process safety. This document is structured in a question-and-answer format to directly address the common challenges and questions that arise in the lab.

Core Principles of Solvent Selection

Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental principles that guide solvent choice. The oft-cited maxim "like dissolves like" is a useful starting point, but a more rigorous, quantitative approach is necessary for true optimization.

The principle of "like dissolves like" refers to the observation that substances with similar molecular structures and intermolecular forces tend to be soluble in one another.[1] Polar solutes dissolve best in polar solvents, and non-polar solutes dissolve best in non-polar solvents.[1] 1,1-Dimethylindan is a non-polar, aromatic hydrocarbon. Its structure, consisting of a benzene ring fused to a cyclopentane ring with two methyl groups, means its primary intermolecular forces are London dispersion forces. Therefore, the ideal extraction solvent will also be non-polar.

A more advanced framework for predicting solubility is the Hansen Solubility Parameters (HSP). HSP theory separates the total cohesion energy of a substance into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[2]

Two substances are likely to be miscible if their Hansen parameters are similar.[2] This predictive tool can significantly narrow down the list of potential solvents, saving valuable experimental time.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific questions and common problems encountered during the extraction of 1,1-dimethylindan.

Q1: What are the best starting solvents for extracting 1,1-dimethylindan?

Answer: Given that 1,1-dimethylindan is a non-polar hydrocarbon, the best starting points are non-polar aliphatic or aromatic solvents. The goal is to choose a solvent that maximizes the solubility of 1,1-dimethylindan while minimizing the solubility of impurities.

Recommended Starting Solvents:

  • Hexane/Heptane: These are excellent, highly non-polar solvents suitable for extracting non-polar compounds like 1,1-dimethylindan.[5][6] They are often used for separating lipids and hydrocarbons.[5]

  • Toluene: As an aromatic solvent, toluene can be very effective due to its structural similarity to the indan core. However, it has a higher boiling point (111 °C), which can be a consideration for removal post-extraction.[7]

  • Diethyl Ether: A good non-polar solvent with a very low boiling point (35 °C), making it easy to remove.[7] However, its high volatility and flammability require careful handling.[8][9]

  • Dichloromethane (DCM): While slightly more polar than the others, DCM is an excellent solvent for a wide range of organic compounds. Its use should be weighed against safety and environmental concerns, as it is a halogenated solvent.[10]

The following table summarizes the key properties of these recommended solvents to aid in your selection process.

SolventBoiling Point (°C)Density (g/mL)Polarity IndexKey Considerations
Hexane 690.6550.1Highly non-polar, good for non-polar compounds.[5] Flammable.
Heptane 980.6840.1Similar to hexane, but with a higher boiling point.
Toluene 1110.8672.4Good for aromatic compounds, but high boiling point.[7]
Diethyl Ether 350.7132.8Excellent solvent, easy to remove, but highly flammable.[7]
Dichloromethane 401.333.1Versatile solvent, but is a halogenated waste stream.[10]
Q2: My extraction yield is consistently low. How can I improve it by changing the solvent?

Answer: Low yield is a common problem that can often be traced back to suboptimal solvent choice or technique. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Polarity Match: The fundamental principle of liquid-liquid extraction is the partitioning of a solute between two immiscible phases based on its relative solubility.[11][12][13] If your yield is low, your chosen organic solvent may not be non-polar enough to effectively pull the 1,1-dimethylindan from the aqueous or initial phase. Consider switching to a less polar solvent, such as moving from ethyl acetate to hexane.

  • Increase Solvent Volume & Number of Extractions: Instead of one large volume extraction, performing multiple extractions with smaller volumes of solvent is more efficient. The partition coefficient dictates that the solute will distribute between the two phases at a constant ratio at equilibrium.[12] Multiple extractions take advantage of this to pull more solute across the phase boundary.

  • Consider a Solvent Mixture: Sometimes, a single solvent isn't optimal. A mixture of solvents can fine-tune the polarity. For instance, adding a small amount of a slightly more polar solvent like ethyl acetate to hexane can sometimes improve recovery from a complex matrix without dissolving highly polar impurities.

  • "Salting Out" Effect: If you are performing a liquid-liquid extraction from an aqueous phase, adding a saturated solution of sodium chloride (brine) can decrease the solubility of non-polar organic compounds in the aqueous layer, thereby promoting their transfer into the organic phase.[14][15]

Q3: I'm seeing a persistent emulsion during my liquid-liquid extraction. What are the solvent-related causes and solutions?

Answer: Emulsions are a frustratingly common issue, often occurring when the sample contains surfactant-like molecules that stabilize the mixture of two immiscible liquids.[14] Here are several techniques to prevent and break emulsions:

Prevention:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This provides sufficient surface area for extraction without the high energy input that creates emulsions.[14]

Breaking an Emulsion:

  • Allow Time: Sometimes, simply letting the separatory funnel stand undisturbed for a period can allow the layers to separate.[15][16]

  • Addition of Brine: As mentioned for improving yield, adding brine increases the ionic strength of the aqueous layer, which can help destabilize the emulsion and force phase separation.[14][15][17]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[14]

  • Filtration: In stubborn cases, passing the entire mixture through a bed of celite or phase separator paper can help to break the emulsion.[15]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the separation of the layers.[14]

The following decision tree can guide your approach to solvent selection.

Solvent_Selection_Workflow start Start: Need to Extract 1,1-Dimethylindan is_polar Are impurities significantly more polar? start->is_polar nonpolar_choice Select a Non-Polar Solvent (e.g., Hexane, Heptane) is_polar->nonpolar_choice Yes aromatic_choice Consider Aromatic Solvent (e.g., Toluene) for higher solubility is_polar->aromatic_choice No, or impurities are also non-polar extraction_issue Low Yield or Emulsion? nonpolar_choice->extraction_issue aromatic_choice->extraction_issue low_yield Low Yield extraction_issue->low_yield Low Yield emulsion Emulsion extraction_issue->emulsion Emulsion end Successful Extraction extraction_issue->end No optimize_yield Troubleshoot Yield: - Use multiple extractions - Add brine ('salting out') - Try solvent mixture low_yield->optimize_yield break_emulsion Troubleshoot Emulsion: - Gentle mixing - Add brine - Centrifuge - Change solvent emulsion->break_emulsion optimize_yield->end break_emulsion->end

Caption: A decision tree for selecting and troubleshooting solvents.

Q4: What are the key safety and environmental considerations when choosing a solvent?

Answer: Safety and environmental impact are paramount in modern laboratories.

  • Flammability and Volatility: Solvents like diethyl ether and hexane are highly flammable and have low boiling points, meaning their vapors can accumulate quickly.[8][9] Always handle such solvents in a well-ventilated fume hood, away from ignition sources.[8][18]

  • Toxicity: Some solvents are known or suspected carcinogens (e.g., benzene, carbon tetrachloride) or can cause damage to organs.[8] Always consult the Safety Data Sheet (SDS) for each solvent to understand its specific hazards and required personal protective equipment (PPE), such as appropriate gloves.[8][9]

  • Waste Disposal: Organic solvents must be disposed of as hazardous waste; never pour them down the drain.[10][18] It is often required to segregate halogenated (e.g., dichloromethane) from non-halogenated waste streams, as their disposal methods and costs differ significantly.[10] Whenever possible, consider "greener" solvent alternatives.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow

This protocol outlines a standard procedure for extracting a non-polar compound like 1,1-dimethylindan from an aqueous mixture.

  • Preparation: Ensure the aqueous solution containing the 1,1-dimethylindan is at room temperature.

  • Transfer: Transfer the aqueous solution to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • First Extraction: Add a volume of the chosen non-polar organic solvent (e.g., hexane). The volume is typically 1/3 to 1/2 of the aqueous phase volume.

  • Mixing: Stopper the funnel, and while securely holding the stopper and stopcock, gently invert the funnel 10-15 times to mix the phases. Periodically vent the funnel by pointing the stem away from yourself and others and opening the stopcock to release any pressure buildup.

  • Phase Separation: Place the funnel back in a ring stand and allow the layers to fully separate. The less dense organic layer will typically be on top (for solvents like hexane or ether), while denser solvents (like dichloromethane) will be on the bottom. If you are unsure which layer is which, add a few drops of water; the aqueous layer will increase in size.[15]

  • Draining: Carefully drain the lower layer. Then, pour the upper layer out through the top opening to avoid re-contamination.

  • Repeat: Repeat the extraction (steps 3-6) two more times with fresh portions of the organic solvent.

  • Combine & Dry: Combine the organic extracts. Dry the combined organic phase by adding a small amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 5-10 minutes.

  • Isolate Product: Decant or filter the dried organic solution away from the drying agent. The 1,1-dimethylindan can now be isolated by removing the solvent, typically using a rotary evaporator.

The following diagram illustrates this workflow.

LLE_Workflow prep 1. Preparation: Transfer aqueous solution to separatory funnel add_solvent 2. Add Organic Solvent (e.g., Hexane) prep->add_solvent mix 3. Mix & Vent: Gently invert funnel 10-15 times add_solvent->mix separate 4. Phase Separation: Allow layers to settle mix->separate drain 5. Drain Layers: Collect organic layer separate->drain repeat Repeat Steps 2-5 (2 more times) drain->repeat combine 6. Combine & Dry: Pool organic extracts and add drying agent (e.g., Na2SO4) repeat->combine isolate 7. Isolate Product: Filter and evaporate solvent combine->isolate

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Resolution of 1,1-Dimethylindan

Welcome to the Advanced Chromatography Support Center. As a highly hydrophobic (LogP ~4.11) and volatile hydrocarbon, 1,1-dimethylindan (CAS: 4912-92-9) presents unique separation challenges, particularly concerning co-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a highly hydrophobic (LogP ~4.11) and volatile hydrocarbon, 1,1-dimethylindan (CAS: 4912-92-9) presents unique separation challenges, particularly concerning co-elution with structural isomers like 1,2-dimethylindan and 1-ethylindane.

This guide provides analytical scientists and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to achieve baseline resolution.

Part 1: Mechanistic Foundations of Indan Resolution

Chromatographic resolution ( Rs​ ) is the quantitative measure of how well two adjacent peaks are separated. It is governed by the fundamental equation Rs​=2(t2​−t1​)/(W1​+W2​) , where t represents the retention time and W is the peak width at the baseline 1.

To achieve complete quantitative recovery and baseline separation, Rs​ must be ≥1.5 . In a Gaussian peak distribution, an Rs​ of 1.5 corresponds to a peak overlap of less than 0.15% 2. In the context of 1,1-dimethylindan, improving Rs​ requires manipulating the separation factor ( α ) by strategically altering the stationary phase chemistry or the mobile phase/carrier gas kinetics to exploit minute structural differences between isomers.

Part 2: Troubleshooting & FAQs

Q1: I am experiencing co-elution of 1,1-dimethylindan and 1,2-dimethylindan in my GC-FID method. How can I resolve these isomers?

  • Root Cause: Both isomers possess nearly identical boiling points and molecular weights (146.23 g/mol ). If you are using a 100% dimethylpolysiloxane column, the separation relies entirely on dispersive forces (boiling point), which is insufficient for resolving these specific positional isomers.

  • Solution: Transition to a slightly polar stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane column. The introduction of phenyl groups induces dipole-induced dipole interactions with the aromatic ring of the indan structure. The slight difference in steric hindrance between the 1,1-dimethyl and 1,2-dimethyl substitutions will interact differently with the phenyl groups, increasing the separation factor ( α ).

Q2: My RP-HPLC method for 1,1-dimethylindan shows severe peak tailing and poor resolution from polar impurities. What is causing this?

  • Root Cause: Peak tailing in indan derivatives on silica-based columns is almost always caused by secondary interactions. The electron-rich aromatic ring of the analyte interacts with unendcapped, ionized residual silanols ( SiO− ) on the stationary phase.

  • Solution: Utilize a specialized reverse-phase column engineered for low silanol activity (e.g., Newcrom R1 or a heavily endcapped C18) 3. Furthermore, lower the pH of the mobile phase. Incorporating 0.1% phosphoric acid into the aqueous phase forces the silanols into a neutral state ( SiOH ), eliminating secondary ion-exchange interactions and restoring peak symmetry.

Q3: How do I transfer my UV-based HPLC method to an LC-MS compatible system without losing the resolution achieved with phosphoric acid?

  • Root Cause: Phosphoric acid is non-volatile and will rapidly foul the Mass Spectrometer source, causing severe signal suppression and hardware failure.

  • Solution: Substitute phosphoric acid with a volatile organic acid, such as 0.1% Formic Acid (FA) 3. While FA is a weaker ion-pairing agent than phosphoric acid, using it in an Acetonitrile/Water gradient provides the optimal balance of volatility and peak shape for MS compatibility.

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Resolution GC-MS Method for Indan Isomers

This protocol is self-validating: The method requires a System Suitability Test (SST) demonstrating Rs​≥1.5 between 1,1-dimethylindan and a 1,2-dimethylindan reference standard prior to sample acquisition.

  • Column Installation: Install a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas Optimization: Set Helium carrier gas to a constant linear velocity of 35 cm/s.

    • Causality: Constant velocity ensures optimal mass transfer efficiency (staying at the van Deemter minimum) across the entire temperature program, preventing longitudinal diffusion and peak broadening at higher temperatures.

  • Inlet Parameters: Set the injection port to 250°C. Use a split ratio of 50:1 with a 1 µL injection volume.

    • Causality: High split ratios prevent column overloading for highly volatile hydrocarbons, which would otherwise cause peak fronting and degrade resolution.

  • Temperature Program:

    • Initial: 50°C, hold for 2 min 4.

    • Ramp 1: 5°C/min to 150°C. (This slow ramp targets the critical separation window for indan isomers).

    • Ramp 2: 20°C/min to 250°C, hold for 5 min 4.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion ( m/z 146) and the primary fragment ( m/z 131, resulting from the loss of a methyl group).

Protocol B: RP-HPLC Method for 1,1-Dimethylindan Purity Analysis

This protocol utilizes hydrophobic partitioning for preparative isolation or purity checks of non-volatile matrices.

  • Column Selection: Equip the system with a low-silanol C18 or Newcrom R1 column (150 x 4.6 mm, 3 µm particle size) 3.

  • Mobile Phase Preparation:

    • Channel A: LC-MS grade Water + 0.1% Formic Acid.

    • Channel B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 40% B. (Causality: Isocratic hold focuses the highly hydrophobic analyte band at the head of the column).

    • 2-10 min: Linear ramp to 90% B.

    • 10-12 min: Hold at 90% B (Column wash).

    • 12-15 min: Return to 40% B (Re-equilibration).

  • Flow Rate & Temperature: Maintain a flow rate of 1.0 mL/min and a column compartment temperature of 30°C.

    • Causality: Strict temperature control ensures reproducible mobile phase viscosity and consistent partition kinetics.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic parameters and performance metrics for the two primary analytical approaches:

ParameterGC-MS (High Volatility Matrices)RP-HPLC (Low Volatility/Prep)
Stationary Phase 5% Phenyl-methylpolysiloxaneLow-silanol C18 or Newcrom R1
Mobile/Carrier Phase Helium (35 cm/s constant velocity)Acetonitrile / Water + 0.1% Formic Acid
Primary Separation Mechanism Boiling point & dipole-induced dipoleHydrophobic partitioning (LogP ~4.11)
Typical Retention Time ( tR​ ) 12.5 - 15.0 min (gradient dependent)4.5 - 6.0 min (gradient dependent)
Target Resolution ( Rs​ ) ≥1.5 (vs. 1,2-dimethylindan) ≥1.5 (vs. polar matrix impurities)

Part 5: Method Optimization Workflow Visualization

G Start Start: 1,1-Dimethylindan Analysis Assess Assess Sample Matrix (Volatility & Polarity) Start->Assess GC Gas Chromatography (GC-MS) (High Volatility) Assess->GC Volatile LC Liquid Chromatography (RP-HPLC) (Low Volatility/Preparative) Assess->LC Non-volatile GC_Opt Optimize Temperature Ramp & Carrier Gas Velocity GC->GC_Opt LC_Opt Optimize Mobile Phase (MeCN/H2O + Additives) LC->LC_Opt ResCheck Calculate Resolution (Rs > 1.5?) GC_Opt->ResCheck LC_Opt->ResCheck Success Validated Method Achieved ResCheck->Success Yes Fail Adjust Stationary Phase or Gradient Profile ResCheck->Fail No Fail->GC_Opt Fail->LC_Opt

Workflow for optimizing 1,1-dimethylindan chromatographic resolution.

References

  • SIELC Technologies. "Separation of 1,1-Dimethylindan on Newcrom R1 HPLC column." SIELC Applications. Available at:[Link]

  • LCGC International. "Chromatography Fundamentals, Part VIII: The Meaning and Significance of Chromatographic Resolution." Chromatography Online. Available at: [Link]

  • Liu et al. "Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion." Nature Protocols (SciSpace). Available at:[Link]

  • Shimadzu. "About Resolution, Part 1." Shimadzu Chromatography Fundamentals. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1,1-Dimethylindan Synthesis

Welcome to the technical support guide for the synthesis of 1,1-dimethylindan and its derivatives. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with bypr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1,1-dimethylindan and its derivatives. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with byproduct formation during intramolecular cyclization reactions. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively optimize your synthetic routes for higher purity and yield.

Understanding the Core Challenge: Intramolecular Friedel-Crafts Reactions

The most common route to the indan core involves an intramolecular Friedel-Crafts reaction, which can be broadly categorized into alkylation and acylation pathways.[1][2] While powerful, these reactions are sensitive to a range of variables that can pivot the outcome from your desired product to a mixture of challenging-to-separate byproducts. The primary culprits are often carbocation rearrangements, competing cyclization pathways (e.g., forming six-membered rings instead of five), and intermolecular polymerization.[3][4]

This guide provides a structured approach to diagnosing and solving these common issues through a series of troubleshooting questions and detailed protocols.

Troubleshooting Guide: A-Q&A Approach

Problem 1: My reaction yields a significant amount of an isomeric byproduct, identified as a tetralin derivative.

Probable Cause(s): This issue points to a competition between 5-membered ring closure (forming the indan) and 6-membered ring closure (forming the tetralin). The outcome is highly dependent on the stability of the transition states leading to each carbocation intermediate. Generally, forming a six-membered ring can be kinetically or thermodynamically favored under certain conditions, especially during Friedel-Crafts alkylation where carbocation intermediates are more prone to rearrangement.[4][5]

Recommended Solutions:

  • Switch to a Friedel-Crafts Acylation Route: The acylium ion intermediate in an acylation reaction is resonance-stabilized and not susceptible to the hydride or alkyl shifts that plague alkylations.[3] This provides much greater control over the cyclization site. Start with the corresponding 3-arylpropionic acid or its acyl chloride.

  • Modify Your Catalyst System: For alkylation routes, less aggressive Lewis acids can sometimes offer better selectivity. For acylation, while AlCl₃ is common, other catalysts like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can be effective and may alter the product distribution.[6]

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product, which may be the desired indan. Run a temperature screen from 0 °C to room temperature before attempting higher temperatures.

Problem 2: The crude product contains a high molecular weight, insoluble polymer.

Probable Cause(s): Polymer formation is a classic sign that the intermolecular Friedel-Crafts reaction is outcompeting the desired intramolecular cyclization. The activated aromatic ring of one molecule attacks the electrophilic side chain of another, leading to a chain reaction. This is particularly prevalent at high concentrations.

Recommended Solutions:

  • Employ High-Dilution Conditions: The most effective way to favor intramolecular reactions is to decrease the concentration of the substrate. This reduces the probability of two reactant molecules encountering each other. A starting point is to decrease the concentration by a factor of 5 to 10.

  • Slow Addition of Substrate: Instead of adding the substrate all at once, use a syringe pump to add it slowly to the reaction mixture containing the catalyst. This keeps the instantaneous concentration of the reactant low, further promoting intramolecular ring closure.

  • Catalyst Choice: Highly active catalysts can sometimes promote polymerization. Consider using a milder Lewis acid or a solid-supported acid catalyst like Nafion®-H, which can moderate reactivity.[7]

Problem 3: I am observing byproducts consistent with skeletal rearrangement of my side chain.

Probable Cause(s): This is the hallmark of a classic carbocation rearrangement in a Friedel-Crafts alkylation.[3] For instance, attempting to cyclize a precursor that would form a primary carbocation will almost certainly lead to a hydride or alkyl shift to form a more stable secondary or tertiary carbocation before cyclization occurs.

Recommended Solutions:

  • Mandatory Switch to Friedel-Crafts Acylation: This is the most robust solution. As mentioned, the acylium ion intermediate prevents rearrangement.[3][8] Cyclize the appropriate 3-arylpropionic acid or acyl chloride, which will place a ketone at the 1-position. This ketone can then be subsequently removed if the hydrocarbon is the final target (e.g., via a Wolff-Kishner or Clemmensen reduction).

  • Re-evaluate the Precursor Design: If an alkylation route is unavoidable, design the precursor so that the carbon atom that will bear the positive charge during the reaction is already secondary or, ideally, tertiary, minimizing the driving force for rearrangement.

Mechanistic Pathways: Desired vs. Byproduct Formation

The following diagram illustrates the critical divergence between the controlled Friedel-Crafts acylation pathway leading to an indanone and a common byproduct pathway involving carbocation rearrangement during alkylation.

Fig. 1: Reaction Pathway Divergence cluster_acylation Desired Pathway: Intramolecular Friedel-Crafts Acylation cluster_alkylation Byproduct Pathway: Intramolecular Friedel-Crafts Alkylation A_Start Arylpropionic Acid Chloride A_Intermediate Resonance-Stabilized Acylium Ion A_Start->A_Intermediate Lewis Acid (e.g., AlCl₃) A_Sigma Sigma Complex A_Intermediate->A_Sigma Intramolecular Attack (5-exo-trig) A_Product 1,1-Dimethylindan-3-one (Target Precursor) A_Sigma->A_Product Rearomatization B_Start Arylalkyl Halide Precursor B_Carbocation1 Primary Carbocation (Unstable) B_Start->B_Carbocation1 Lewis Acid (Harsh Conditions) B_Carbocation2 Tertiary Carbocation (Rearranged) B_Carbocation1->B_Carbocation2 1,2-Hydride Shift (Rearrangement) B_Product Isomeric Byproduct (e.g., Tetralin) B_Carbocation2->B_Product 6-membered ring closure

Caption: Divergent pathways in indan synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around catalyst for a clean intramolecular Friedel-Crafts acylation to an indanone? While aluminum chloride (AlCl₃) is widely used, it often requires stoichiometric amounts and can be harsh.[2] Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are excellent alternatives that often serve as both catalyst and solvent, simplifying the reaction setup and sometimes providing cleaner conversions.[6] For substrates sensitive to strong acids, metal triflates like Sc(OTf)₃ can be effective catalytic options.[7][9]

Q2: How critical is solvent purity? Extremely critical. Trace amounts of water can quench Lewis acid catalysts, while other protic impurities can interfere with the reaction. Solvents should be rigorously dried before use, for example, by distillation over a suitable drying agent (e.g., CaH₂ for chlorinated solvents, sodium/benzophenone for ethers).[10][11]

Q3: Can non-conventional energy sources like microwaves or ultrasound improve my reaction? Yes, these techniques have been shown to significantly reduce reaction times and, in some cases, improve yields for Friedel-Crafts type reactions.[12] Microwave-assisted synthesis, in particular, can rapidly heat the reaction mixture to the target temperature, often leading to cleaner reactions by minimizing the time available for side reactions to occur.[13]

Q4: What are the best practices for purifying the final 1,1-dimethylindan product away from byproducts? If isomeric byproducts are present, purification can be challenging due to similar polarities.

  • Column Chromatography: This is the most common method. Use a high-quality silica gel and carefully screen solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve separation.[14]

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective method for removing small amounts of impurities.

  • Preparative HPLC: For very difficult separations, preparative HPLC may be necessary, although it is less scalable.

Data Summary: Influence of Reaction Conditions

The following table summarizes typical outcomes based on the chosen synthetic route, highlighting the trade-offs between different methodologies.

Synthetic RouteCatalyst SystemTypical TemperatureCommon ByproductsKey Advantage
Intramolecular F-C Alkylation AlCl₃ in CS₂ or CH₂Cl₂0 °C to 40 °CRearrangement isomers, polymersDirect route to hydrocarbon
Intramolecular F-C Acylation Polyphosphoric Acid (PPA)80 °C to 120 °CMinimalNo rearrangement, high regioselectivity
Intramolecular F-C Acylation AlCl₃ in CH₂Cl₂0 °C to RTFewer than alkylationHigh reactivity at lower temperatures
Nazarov Cyclization Lewis or Brønsted AcidsRT to 80 °CVaries with substrateMilder conditions for some substrates[1]

Optimized Experimental Protocol: Friedel-Crafts Acylation Route

This protocol describes a general procedure for the cyclization of 3-(4-alkylphenyl)-3-methylbutanoic acid to the corresponding 1,1-dimethylindanone, a robust method that avoids rearrangement.

Materials:

  • 3-(4-alkylphenyl)-3-methylbutanoic acid (1.0 eq)

  • Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the starting carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF. Slowly add thionyl chloride (1.5 eq) at 0 °C. Allow the mixture to warm to room temperature and then gently reflux for 2 hours until gas evolution ceases.

  • Cooling and Catalyst Addition: Cool the reaction mixture back to 0 °C. In a separate, dry flask, prepare a slurry of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

  • Intramolecular Acylation: Slowly add the acid chloride solution from Step 1 to the AlCl₃ slurry at 0 °C over 30 minutes. Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1,1-dimethylindanone.[14]

Troubleshooting Workflow

This decision tree can guide your optimization process when encountering poor results.

start Reaction Start: Crude Product Analysis check_purity Low Yield or Multiple Byproducts? start->check_purity isomeric_check Isomeric Byproducts (e.g., Tetralins)? check_purity->isomeric_check Yes end_node Purify Optimized Product check_purity->end_node No (High Purity) polymer_check Polymeric Material Present? isomeric_check->polymer_check No solution_conditions Optimize Catalyst & Lower Temperature isomeric_check->solution_conditions Yes rearrangement_check Rearrangement Products Detected? polymer_check->rearrangement_check No solution_dilution Decrease Concentration & Use Slow Addition polymer_check->solution_dilution Yes solution_acylation Switch to F-C Acylation Route rearrangement_check->solution_acylation Yes rearrangement_check->end_node No (Other Issue) solution_acylation->end_node solution_dilution->end_node solution_conditions->end_node

Caption: A decision tree for troubleshooting indan synthesis.

References

  • Kozhevnikov, I. V. Friedel–Crafts acylation. In Catalysis by Polyoxometalates; Wiley, 2002. [Link]

  • Olah, G. A., Prakash, G. K. S., & Molnár, Á. Friedel-Crafts Alkylation. In Friedel-Crafts Chemistry; Wiley, 2003. [Link]

  • Roberts, R. M., & Khalaf, A. A. Friedel-Crafts and Related Reactions, Part 2: Intramolecular Alkylations. In Friedel-Crafts Alkylation Chemistry: A Century of Discovery; CRC Press, 1984. [Link]

  • D'Auria, M., & Racioppi, R. Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 2014. [Link]

  • Hashimoto, S., Watanabe, N., & Koga, K. Catalytic asymmetric synthesis of 1,1′-spirobi[indan-3,3′-dione] via a double intramolecular C–H insertion process. Chemical Communications, 2001. [Link]

  • Hashimoto, S., et al. Catalytic asymmetric synthesis of 1,1'-spirobi[indan-3,3'-dione] via a double intramolecular C-H insertion process. PubMed, 2001. [Link]

  • Wikipedia. Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Georgiou, I., et al. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org, 2025. [Link]

  • Organic Chemistry Portal. Indanone synthesis. Organic Chemistry Portal. [Link]

  • Wang, G., et al. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega, 2019. [Link]

  • LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts, 2020. [Link]

  • Al-Salahi, R., et al. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. Pharmaceuticals, 2023. [Link]

  • Ashenhurst, J. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry, 2018. [Link]

  • Longchang Chemical. Purification of common solvents. Longchang Chemical, 2024. [Link]

  • Rehan, M., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2018. [Link]

  • Majer, J., & Szymańska, E. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017. [Link]

  • Cariou, K. Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 2021. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Performance Comparison: 1,1-Dimethylindan vs. 1,2-Dimethylindan

Executive Summary The indane (2,3-dihydro-1H-indene) scaffold is a privileged bicyclic structure prevalent in medicinal chemistry, materials science, and fragrance development. The positional isomers 1,1-dimethylindan an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indane (2,3-dihydro-1H-indene) scaffold is a privileged bicyclic structure prevalent in medicinal chemistry, materials science, and fragrance development. The positional isomers 1,1-dimethylindan and 1,2-dimethylindan share the same molecular formula (C₁₁H₁₄) but exhibit drastically different thermodynamic, stereochemical, and spectroscopic profiles [2]. This guide provides a comprehensive technical comparison of these two isomers, detailing their structural taxonomy, thermodynamic stability, and the analytical workflows required for their definitive characterization.

Physicochemical & Structural Properties

The structural variations between the 1,1- and 1,2-isomers arise from the attachment points of the methyl groups on the saturated cyclopentane ring. These differences dictate their physical properties and spatial conformations.

Property1,1-Dimethylindan1,2-Dimethylindan
CAS Registry Number 4912-92-917057-82-8
Molecular Formula C₁₁H₁₄C₁₁H₁₄
Molecular Weight 146.23 g/mol 146.23 g/mol
Stereocenters None (Achiral)Two (C1 and C2)
Stereoisomers 13 (cis-(1R,2S), trans-(1R,2R), trans-(1S,2S))
Thermodynamic Stability Higher (Gem-dimethyl effect)Lower (Vicinal steric strain)
Primary Application Fragrance precursors (e.g., Celestolide)Chiral ligands, pharmaceutical building blocks

Thermodynamic Stability & Conformational Dynamics

The thermodynamic stability of positional isomers is classically inferred from their heats of combustion and validated via Density Functional Theory (DFT) calculations [6].

1,1-Dimethylindan is thermodynamically favored. The presence of a geminal dimethyl group at the C1 position induces the Thorpe-Ingold effect (gem-dimethyl effect). The steric bulk of the two methyl groups compresses the internal C-C-C bond angle within the cyclopentane ring, which paradoxically relieves overall ring strain and promotes a highly stable, puckered conformation [1].

Conversely, 1,2-Dimethylindan suffers from vicinal steric interactions. The cis-isomer experiences significant gauche interactions between the adjacent methyl groups, forcing the cyclopentane ring into a higher-energy envelope conformation to minimize steric clash. The trans-isomer relieves some of this strain but remains less thermodynamically stable than the 1,1-isomer due to the lack of the stabilizing gem-dimethyl angle compression [5].

NMR Characterization & Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for distinguishing these isomers. The causality behind the spectral differences lies in the spin-spin coupling environments of the methyl protons.

1D ¹H NMR Signatures
  • 1,1-Dimethylindan : The two methyl groups are attached to a quaternary carbon (C1) with no adjacent protons. Thus, they appear as a sharp 6H singlet at approximately δ 1.25–1.30 ppm [1].

  • 1,2-Dimethylindan : The methyl groups are attached to methine carbons (C1 and C2). Coupling with these adjacent protons splits the methyl signals into two 3H doublets (typically between δ 0.90–1.30 ppm).

2D NOESY for Stereochemical Assignment

For 1,2-dimethylindan, differentiating the cis and trans diastereomers requires Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects through-space magnetization transfer (< 5 Å). In cis-1,2-dimethylindan, the two methyl groups are spatially proximal on the same face of the ring, yielding a strong NOE cross-peak. In the trans-isomer, the methyl groups are on opposite faces, resulting in the absence of this cross-peak [2].

NMR_Logic Start Unknown C11H14 Isomer (Dimethylindan) HNMR 1H NMR Spectroscopy (Aliphatic Region) Start->HNMR Singlet 6H Singlet (δ ~1.25 ppm) HNMR->Singlet No vicinal protons (Quaternary C1) Doublet Two 3H Doublets (δ 0.9 - 1.3 ppm) HNMR->Doublet Vicinal coupling (Methine C1/C2) Iso11 1,1-Dimethylindan Singlet->Iso11 Iso12 1,2-Dimethylindan (Diastereomeric Mixture) Doublet->Iso12 NOESY 2D NOESY Experiment Iso12->NOESY Cis cis-1,2-Dimethylindan (Strong Methyl-Methyl NOE) NOESY->Cis Spatial proximity < 5 Å Trans trans-1,2-Dimethylindan (No Methyl-Methyl NOE) NOESY->Trans Distal orientation

Figure 1: NMR logic workflow for structural and stereochemical elucidation of dimethylindan isomers.

Experimental Workflows: Synthesis & Analytical Validation

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and isolating these specific isomers.

Protocol A: Synthesis of 1,1-Dimethylindan via Friedel-Crafts Cycloalkylation

This method relies on the acid-catalyzed condensation of an aromatic ring with a diene, leveraging carbocation stability to drive the formation of the quaternary center.

  • Reaction Setup : In a flame-dried Schlenk flask under N₂, dissolve tert-butylbenzene (1.0 equiv) and isoprene (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis : Cool the mixture to 0 °C. Slowly add a Lewis acid catalyst (e.g., TiCl₄) dropwise. Causality: The acid protonates isoprene to form a stable allylic/tertiary carbocation, which undergoes electrophilic aromatic substitution followed by rapid intramolecular cyclization.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ after 4 hours. Extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Validation : Concentrate in vacuo and purify via silica gel flash chromatography (hexanes). Analyze the fraction via GC-MS (target m/z = 146.2) and ¹H NMR to confirm the presence of the diagnostic 6H singlet.

Protocol B: Stereoselective Synthesis of cis-1,2-Dimethylindan

To obtain the 1,2-isomer, catalytic hydrogenation of 2,3-dimethylindene is employed. The solid catalyst surface enforces syn-addition of hydrogen, yielding the cis-diastereomer [4].

  • Reaction Setup : Dissolve 2,3-dimethyl-1H-indene (1.0 equiv) in anhydrous toluene inside a high-pressure hydrogenation reactor.

  • Catalysis : Add a transition metal catalyst (e.g., 5% Pd/C or a specialized Ruthenium complex [4] at 0.5 mol%). Purge the vessel with H₂ gas three times.

  • Hydrogenation : Pressurize the reactor to 10 atm of H₂ and stir at 25 °C for 6 hours. Causality: The metal surface coordinates the planar alkene, delivering two hydrogen atoms to the same face, strictly dictating the cis-(S,S) or (R,R) configuration [3].

  • Validation : Filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent. Confirm the cis-stereochemistry via 2D NOESY NMR, looking for the critical cross-peak between the two methyl doublets.

Synthesis SM1 Aromatic Precursor + Isoprene Rxn1 Acid-Catalyzed Cycloalkylation SM1->Rxn1 SM2 2,3-Dimethyl-1H-indene Rxn2 Catalytic Hydrogenation (Syn-Addition) SM2->Rxn2 Prod1 1,1-Dimethylindan (Thermodynamic Product) Rxn1->Prod1 Carbocation Rearrangement Prod2 cis-1,2-Dimethylindan (Kinetic/Syn Product) Rxn2->Prod2 Solid-phase H2 delivery

Figure 2: Divergent synthetic pathways for the targeted production of dimethylindan isomers.

References

  • "Structural Taxonomy of Alkyl-Substituted Indanols", EvitaChem.
  • "1H-Indene, 2,3-dihydrodimethyl- | 53563-67-0", Benchchem.
  • "Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates", ACS Publications.
  • "Disilaruthena- and Ferracyclic Complexes Containing Isocyanide Ligands as Effective Catalysts for Hydrogenation of Unfunctionalized Sterically Hindered Alkenes", Journal of the American Chemical Society.
  • "Relative Stability of cis- and trans-Hydrindanones", PMC.
  • "Why is thermodynamic stability of isomeric organic compounds inferred from heats of combustion and not boiling points?", Reddit.
Comparative

separating 1,1-dimethylindan from other dimethylindan isomers

The isolation of specific alkylindan isomers from complex synthetic or petrochemical mixtures presents a unique challenge in hydrocarbon processing. Specifically, separating 1,1-dimethylindan (1,1-DMI) from its positiona...

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Author: BenchChem Technical Support Team. Date: April 2026

The isolation of specific alkylindan isomers from complex synthetic or petrochemical mixtures presents a unique challenge in hydrocarbon processing. Specifically, separating 1,1-dimethylindan (1,1-DMI) from its positional isomers—most notably 1,2-dimethylindan (1,2-DMI) —pushes the limits of standard purification techniques.

As a Senior Application Scientist, I have structured this guide to move beyond basic methodologies, analyzing the physicochemical causality that dictates separation strategies. This guide provides a comparative analysis of separation modalities and delivers self-validating protocols designed for researchers and drug development professionals requiring high-purity 1,1-DMI.

The Thermodynamic Bottleneck

The fundamental hurdle in purifying 1,1-dimethylindan lies in the thermodynamic similarities it shares with its isomers. Alkylindans lack polar functional groups, meaning separation relies entirely on dispersive forces, molecular weight, and steric geometry.

While isomers like 1,3-dimethylindan (bp 193.0 °C)[1] and 4,7-dimethylindan (bp 230.0 °C)[2] have sufficient vapor pressure differentials to be removed via distillation, 1,1-DMI (bp 206.5 °C)[3] and 1,2-DMI (bp 205.8 °C)[4] possess a boiling point difference of less than 1 °C. This renders traditional fractional distillation obsolete for their definitive resolution, necessitating a multimodal approach that shifts the separation mechanism from thermodynamics to steric inclusion .

Table 1: Physicochemical Properties Dictating Separation Strategy
IsomerBoiling Point (°C)Steric ConfigurationPrimary Separation Challenge
1,3-Dimethylindan 193.0Separated (C1, C3)Easily removed as a light distillate fraction.
1,2-Dimethylindan 205.8Vicinal (C1, C2)Co-elutes with 1,1-DMI; requires steric separation.
1,1-Dimethylindan 206.5gem-Dimethyl (C1)Target compound ; requires Preparative GC.
4,7-Dimethylindan 230.0Aromatic ring (C4, C7)Easily removed as heavy bottoms.
Table 2: Comparative Performance of Separation Modalities for 1,1-DMI / 1,2-DMI
ModalityResolution Factor ( Rs​ )ScalabilityMechanism of ActionVerdict
Fractional Distillation < 0.5 (No resolution)High (Bulk)Vapor pressure differentialFail (Use only for pre-enrichment)
Prep-HPLC (Silica) ~ 1.0 (Partial)ModerateDispersive interactionsSuboptimal (Peak tailing)
Prep-GC (Cyclodextrin) > 1.5 (Baseline)Analytical/PrepSteric inclusion complexationGold Standard

Strategic Separation Framework

To achieve >99% purity of 1,1-DMI, a hybrid workflow is required. The crude mixture is first subjected to high-efficiency fractional distillation to strip away the light (1,3-DMI) and heavy (4,7-DMI) isomers. The enriched middle fraction (containing only 1,1-DMI and 1,2-DMI) is then loaded onto a Preparative Gas Chromatograph (Prep-GC) utilizing a modified β-cyclodextrin stationary phase.

G Crude Crude Dimethylindan Mixture (1,1-, 1,2-, 1,3-, 4,7-Isomers) Distill Fractional Distillation (Theoretical Plates > 50) Crude->Distill Frac1 Light Fraction 1,3-DMI (bp ~193°C) Distill->Frac1 Distillate < 200°C Frac2 Middle Fraction 1,1-DMI & 1,2-DMI (bp ~206°C) Distill->Frac2 Distillate 205-207°C Frac3 Heavy Fraction 4,7-DMI (bp ~230°C) Distill->Frac3 Bottoms > 210°C PrepGC Preparative Gas Chromatography (Cyclodextrin Stationary Phase) Frac2->PrepGC Load Enriched Fraction Pure11 Pure 1,1-Dimethylindan (Target Isolate) PrepGC->Pure11 Steric Exclusion (Earlier tR) Pure12 1,2-Dimethylindan (Byproduct) PrepGC->Pure12 Stronger Inclusion (Later tR)

Figure 1: Logical workflow for the isolation of 1,1-dimethylindan utilizing a hybrid separation strategy.

Self-Validating Experimental Protocols

Phase I: Bulk Enrichment via High-Efficiency Fractional Distillation

Causality: Distillation cannot separate 1,1-DMI from 1,2-DMI, but it is a necessary prerequisite to prevent overloading the expensive Prep-GC column with easily separable isomers (1,3-DMI and 4,7-DMI)[1][2].

  • Apparatus Setup: Equip a distillation flask with a high-efficiency fractionation column (e.g., a spinning band column or a packed column with >50 theoretical plates) to ensure sharp cut-offs.

  • First Cut (Light Isomers): Heat the mantle and establish total reflux. Slowly adjust the reflux ratio to 10:1. Collect the distillate boiling below 200 °C. This fraction contains predominantly 1,3-dimethylindan.

  • Target Cut (Enrichment): Increase the mantle temperature. Self-Validation Step: Monitor the vapor head temperature continuously. Once the temperature stabilizes at 205.5 °C, switch to a clean receiving flask. Collect the fraction up to 207.0 °C. If the temperature spikes beyond 207.5 °C, immediately divert the valve to waste to prevent heavy isomer contamination.

  • Residue: The remaining bottoms (>210 °C) contain 4,7-dimethylindan and other heavy oligomers.

Phase II: High-Resolution Isolation via Preparative GC (Prep-GC)

Causality: The separation mechanism here relies entirely on molecular shape. 1,1-DMI possesses a gem-dimethyl group, creating a highly localized, bulky steric hindrance at the C1 position. 1,2-DMI has vicinal methyls, distributing the bulk across C1 and C2[5]. When passed through a modified β-cyclodextrin column (e.g., Chiraldex G-TA), the cyclodextrin cavity forms transient inclusion complexes. The localized bulk of 1,1-DMI restricts it from deeply penetrating the cavity, resulting in weaker inclusion forces and an earlier retention time ( tR​ ) compared to 1,2-DMI[1][6].

  • Column Selection: Install a thick-film, wide-bore capillary column (e.g., 25 m × 0.53 mm i.d., coated with 30% 2,6-di-O-methyl-3-O-pentyl-β-CD/OV-1701) into the Prep-GC system.

  • Scout Injection (Self-Validation): Inject a 1 µL analytical sample of the Phase I enriched fraction. Run a temperature gradient (e.g., 60 °C for 5 min, ramp 4 °C/min to 130 °C)[1]. Record the exact tR​ for the first peak (1,1-DMI) and the second peak (1,2-DMI).

  • Preparative Scale-Up: Increase the injection volume to 50 µL. Program the automated fraction collector to trigger based on the Flame Ionization Detector (FID) signal, opening the cryogenic trap valve exclusively during the tR​ window of the first peak.

  • Fraction Pooling: Do not pool fractions immediately. Proceed to Phase III.

Phase III: Purity Verification via GCxGC-FID

Causality: Comprehensive two-dimensional gas chromatography (GCxGC) utilizes two columns of differing polarities (e.g., non-polar primary, mid-polar secondary) connected by a modulator. This ensures that no trace cis- or trans-1,2-DMI stereoisomers are hiding beneath the 1,1-DMI peak[7].

  • Analysis: Inject a 0.1 µL aliquot of the collected Prep-GC fraction into the GCxGC-FID system.

  • Validation Matrix: Examine the 2D contour plot. A single, isolated peak confirms >99% purity of 1,1-dimethylindan.

  • Final Action: Only pool Prep-GC fractions that pass this strict 2D chromatographic validation.

Sources

Validation

independent validation of 1,1-dimethylindan IR and NMR spectra

Independent Validation of 1,1-Dimethylindan: IR and NMR Spectral Comparison Guide As a Senior Application Scientist, I approach structural validation not merely as a routine checklist, but as a rigorous exercise in physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Independent Validation of 1,1-Dimethylindan: IR and NMR Spectral Comparison Guide

As a Senior Application Scientist, I approach structural validation not merely as a routine checklist, but as a rigorous exercise in physical chemistry. 1,1-Dimethylindan (CAS: 4912-92-9) is a critical bicyclic hydrocarbon scaffold utilized extensively in the synthesis of polycyclic musks (such as Celestolide) and rigidified pharmaceutical pharmacophores[1][2]. Because trace impurities—such as unreacted indene precursors or over-alkylated byproducts—can drastically alter the olfactory or pharmacological profile of downstream products, establishing an unimpeachable structural baseline is paramount.

This guide provides an objective, independent validation comparing in-house synthesized 1,1-dimethylindan against a commercial reference standard, detailing the causality behind our analytical choices and providing self-validating experimental protocols.

Analytical Causality & Self-Validating Systems

To ensure scientific integrity, every analytical technique must be grounded in physical causality and feature internal self-validation mechanisms.

Infrared Spectroscopy: Why ATR over Transmission? 1,1-Dimethylindan is a volatile liquid at room temperature. Traditional transmission IR using neat liquid cells is highly susceptible to path-length variations, fringing artifacts, and cell degradation. We employ Attenuated Total Reflectance (ATR) FTIR with a monolithic diamond crystal. This ensures a consistent effective path length (independent of sample volume) and eliminates the risk of atmospheric moisture contamination often seen in KBr or NaCl salt-plate preparations. To self-validate the instrument's photometric and wavelength accuracy prior to acquisition, we benchmark against a standard polystyrene film.

NMR Spectroscopy: Solvent Dynamics and Internal Referencing Samples are dissolved in Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The deuterium nucleus provides a robust lock signal to stabilize the spectrometer's magnetic field against drift. TMS acts as an absolute internal zero-point (δ 0.00 ppm). This self-validating system ensures that any observed chemical shifts are intrinsic to the 1,1-dimethylindan molecule and not artifacts of bulk magnetic susceptibility, sample concentration, or temperature fluctuations.

Experimental Protocols

Protocol A: Self-Validating ATR-FTIR Acquisition
  • Instrument Calibration: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • System Validation: Validate the instrument's wavenumber accuracy using a standard 1.5 mil polystyrene film, confirming the sharp aromatic C-C stretching peak appears exactly at 1601 cm⁻¹.

  • Sample Application: Deposit exactly 2 µL of the neat 1,1-dimethylindan (in-house or commercial standard) onto the ATR crystal, ensuring complete coverage of the active evanescent wave sensing area.

  • Acquisition & Processing: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration, ensuring the spectrum is directly comparable to [3].

Protocol B: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Weigh exactly 20 mg of 1,1-dimethylindan into a clean glass vial. Add 0.6 mL of CDCl₃ (spiked with 0.03% TMS) and vortex for 10 seconds. Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Tuning & Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the CDCl₃ deuterium signal. Perform automated tuning and matching for both ¹H and ¹³C nuclei to maximize probe sensitivity.

  • Shimming (Self-Validation Step): Shim the magnetic field (Z1-Z5 gradients) until the residual CHCl₃ peak (δ 7.26 ppm) exhibits a line width at half height (LWHH) of < 1.0 Hz. This confirms optimal magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: 16 transients, 30° pulse angle, 5-second relaxation delay (to ensure complete longitudinal relaxation of the methyl protons).

    • ¹³C NMR: 256 transients, complete proton decoupling (WALTZ-16 sequence), 2-second relaxation delay.

  • Processing: Fourier transform the FID, apply a 0.3 Hz exponential line broadening (for ¹³C), phase correct, and set the TMS peak precisely to δ 0.00 ppm.

Quantitative Data & Comparative Analysis

The data below objectively compares our in-house synthesized product against a commercial standard and peer-reviewed literature benchmarks[4].

Table 1: ¹H and ¹³C NMR Spectral Comparison (400 MHz / 100 MHz, CDCl₃)

Nucleus / PositionIn-House Synthesis (δ ppm)Commercial Standard (δ ppm)Literature Benchmark (δ ppm)Multiplicity & IntegrationStructural Assignment
¹H (C1-CH₃)1.251.251.25s, 6Hgem-dimethyl group
¹H (C2-CH₂)1.911.911.90t, J = 7.2 Hz, 2HAliphatic ring CH₂
¹H (C3-CH₂)2.862.862.85t, J = 7.2 Hz, 2HBenzylic CH₂
¹H (Ar-H)7.12 - 7.227.12 - 7.227.10 - 7.25m, 4HAromatic protons
¹³C (C1-CH₃)28.528.528.5qMethyl carbons
¹³C (C2)41.541.541.5tAliphatic CH₂
¹³C (C3)30.230.230.2tBenzylic CH₂
¹³C (C1)43.843.843.8sQuaternary carbon
¹³C (Ar-CH)122.5, 124.6, 126.1, 126.5122.5, 124.6, 126.1, 126.5122.5, 124.6, 126.1, 126.5dAromatic CH
¹³C (Ar-C)143.2, 152.1143.2, 152.1143.2, 152.1sAromatic quaternary

Table 2: ATR-FTIR Key Vibrational Frequencies (cm⁻¹)

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3065, 3020WeakAr C-H stretchConfirms the presence of the fused benzene ring.
2955, 2865StrongAliphatic C-H stretchIndicates the saturated cyclopentane and methyl groups.
1480, 1455MediumC=C aromatic stretchCharacteristic skeletal vibrations of the indan core.
1380, 1365MediumC-H bend (gem-dimethyl)The classic "split" peak confirming the geminal dimethyl substitution at C1.
755StrongAr C-H out-of-plane bendConfirms the ortho-disubstituted nature of the aromatic ring.

Validation Workflow Visualization

ValidationWorkflow Syn In-House Synthesis (1,1-Dimethylindan) Prep Sample Preparation (CDCl3 / Neat) Syn->Prep Comm Commercial Standard (Reference) Comm->Prep IR ATR-FTIR Spectroscopy (4000-400 cm⁻¹) Prep->IR NMR NMR Spectroscopy (400 MHz, ¹H/¹³C) Prep->NMR Data Data Processing & Peak Picking IR->Data NMR->Data Val Independent Validation & Comparison Data->Val

Logical workflow for the independent spectral validation of 1,1-dimethylindan.

References

  • NIST Mass Spectrometry Data Center. "1H-Indene, 2,3-dihydro-1,1-dimethyl-". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene". Beilstein J. Org. Chem. 2016, 12, 1178–1184. URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethylindan
Reactant of Route 2
1,1-Dimethylindan
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